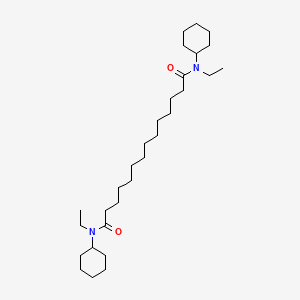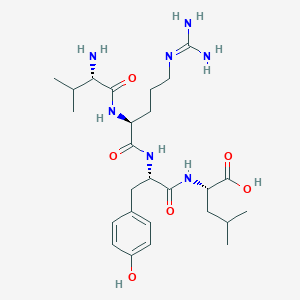
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: valine, ornithine, tyrosine, and leucine, with a diaminomethylidene group attached to the ornithine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The diaminomethylidene group on the ornithine residue may play a role in binding to these targets, influencing the peptide’s biological activity. The exact pathways and interactions depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~5~-(Diaminomethylene)-L-ornithyl-L-valyl-N~5~-(diaminomethylene)-L-ornithine
- L-Valyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct binding properties and biological activities compared to other similar peptides.
Eigenschaften
CAS-Nummer |
628318-36-5 |
|---|---|
Molekularformel |
C26H43N7O6 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H43N7O6/c1-14(2)12-20(25(38)39)33-23(36)19(13-16-7-9-17(34)10-8-16)32-22(35)18(6-5-11-30-26(28)29)31-24(37)21(27)15(3)4/h7-10,14-15,18-21,34H,5-6,11-13,27H2,1-4H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/t18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
BYUOUPCTZUCTKM-TUFLPTIASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


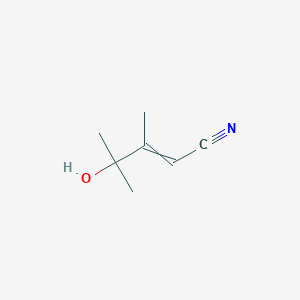
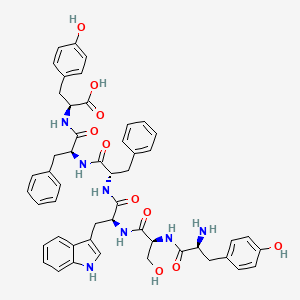
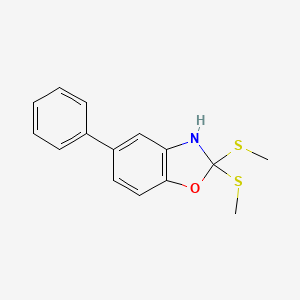
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

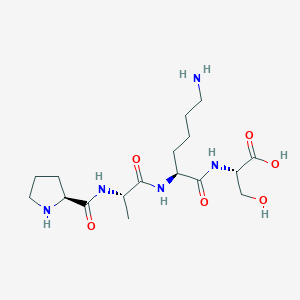
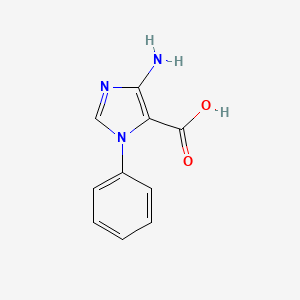
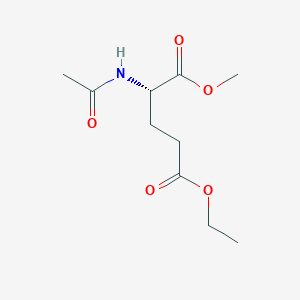
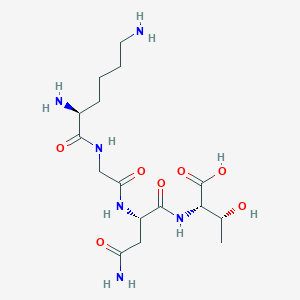
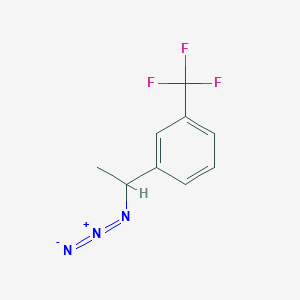
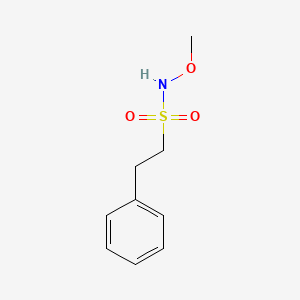
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
